molecular formula C21H15FN2O3 B15000022 2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B15000022
M. Wt: 362.4 g/mol
InChI Key: ROGVRUPCLDFQJF-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole moiety can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxazole ring using methyl iodide and a base such as potassium carbonate.

    Fluorination: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzoxazole derivative with 3-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and the benzoxazole moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propionamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity to target molecules, while the methoxy group and benzoxazole moiety contribute to its overall bioactivity.

Properties

Molecular Formula

C21H15FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15FN2O3/c1-26-15-9-10-19-18(12-15)24-21(27-19)13-5-4-6-14(11-13)23-20(25)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25)

InChI Key

ROGVRUPCLDFQJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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